5-(4-hydroxy-3-iodobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-hydroxy-3-iodobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H14INO2S2 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.95107 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research on derivatives of thiazolidinone, closely related to 5-(4-hydroxy-3-iodobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, has shown antimicrobial properties. Compounds synthesized from 2-thioxothiazolidin-4-one exhibited good to moderate activity against both gram-positive and gram-negative bacteria, showing potential for antimicrobial drug development (Pansare & Shinde, 2015).
Herbicidal Activity
Another study on derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one demonstrated significant herbicidal activity against various plants, including Zea mays, Triticum aestivum, and Arabidopsis thaliana. This suggests the potential of such compounds in agricultural applications to control weed growth (Jintao Han et al., 2011).
Molecular Synthesis
The versatility of thiazolidinone derivatives in chemical synthesis is notable. For example, the synthesis of various novel compounds through hetero-Diels–Alder reactions involving 5-(ortho-hydroxybenzylidene)-substituted 4-thioxo-2-thiazolidinones highlights the potential for creating a wide range of novel molecules with diverse biological and chemical properties (Nataliya Zelisko et al., 2015).
Supramolecular Structures
Research into the supramolecular structures of thiazolidin-4-ones, including those with benzylidene substituents, has shed light on their potential for forming hydrogen-bonded dimers, chains, and sheets. This structural versatility could be exploited in materials science for the development of novel materials with specific properties (P. Delgado et al., 2005).
Protein Kinase Inhibition
A study on the microwave synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and their inhibition of protein kinase DYRK1A reveals the potential of these compounds in the treatment of neurological or oncological disorders. This indicates a promising avenue for the development of new therapeutic agents (Khadidja Bourahla et al., 2021).
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2S2/c1-8(2)7-16-13(18)12(20-14(16)19)6-9-3-4-11(17)10(15)5-9/h3-6,8,17H,7H2,1-2H3/b12-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNMRVYJAGBDH-SDQBBNPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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